molecular formula C6H5N3 B1339889 2-(Pyrimidin-4-yl)acetonitrile CAS No. 794522-90-0

2-(Pyrimidin-4-yl)acetonitrile

Cat. No. B1339889
M. Wt: 119.12 g/mol
InChI Key: SHHGMESNVFQZIV-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)acetonitrile is a chemical compound that features a pyrimidine ring, a six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, attached to an acetonitrile group. This structure serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of derivatives of 2-(pyrimidin-4-yl)acetonitrile has been explored through various methods. For instance, an efficient synthesis of (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles and related compounds has been achieved through base-catalyzed ring transformation of functionalized 2H-pyran-2-ones using aminopyrazine and arylamidinium salts . Similarly, a base-promoted synthetic method has been reported for the preparation of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives, involving ring transformation of 2H-pyran-3-carbonitriles with 2-aminobenzthazole . A regioselective synthesis of (2E)-2-[2,3,6-triarylpyrimidin-4(3H)-ylidene]acetonitriles has also been described, utilizing a ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile with N-arylbenzamidine or N-arylpicolinamidine in the presence of KOH/DMF catalyst .

Molecular Structure Analysis

The molecular structure of 2-(pyrimidin-4-yl)acetonitrile derivatives has been characterized using various spectroscopic techniques. For example, the structures of 2-[4-(4,6-dimethoxypyrimidin-2-yloxy)-2-methylphenyl]-2-(substituted phenylamino)acetonitrile derivatives, which exhibit herbicidal activities, have been confirmed by 1H NMR, MS, and elemental analysis . Additionally, the structure of 2-(4,6-dimethoxypyrimidin-2-yl)acetonitrile has been characterized by IR, 1H NMR, and 13C NMR methods .

Chemical Reactions Analysis

The reactivity of 2-(pyrimidin-4-yl)acetonitrile derivatives has been explored in various chemical reactions. For instance, cyanoacetylation of 5-aminopyrazole followed by cyclization with POCl3 has been used to synthesize 2-(1-aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives . Moreover, an electrogenerated acetonitrile anion/tetrabutylammonium cation system has been employed as an effective catalytic system for the synthesis of novel chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyrimidin-4-yl)acetonitrile derivatives have been studied to some extent. For example, the absorption and emission properties of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives have been investigated in solvents of varying polarity, revealing solvent-dependent spectral properties . The basicity scale of various bases, including substituted pyridines, has been established in acetonitrile, which could provide insights into the basicity of related pyrimidin-4-yl acetonitrile compounds . Additionally, the ionization of 2-(pyrimidin-2'-yl)acetic acid derivatives has been studied, showing the effect of substituents on the ionization process .

Scientific Research Applications

Anti-inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines, including 2-(Pyrimidin-4-yl)acetonitrile, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of New Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-(Pyrimidin-4-yl)acetonitrile could potentially be used in the synthesis of new pyrimidine derivatives .
  • Results or Outcomes : The outcomes of these syntheses could potentially lead to the discovery of new pyrimidine derivatives with unique properties .

Safety And Hazards

The safety information for 2-(Pyrimidin-4-yl)acetonitrile includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-pyrimidin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHGMESNVFQZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556855
Record name (Pyrimidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-4-yl)acetonitrile

CAS RN

794522-90-0
Record name (Pyrimidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrimidin-4-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 70 mL of an aqueous solution containing 5 g of dimethyl-[(E)-2-(4-pyrimidinyl)vinyl]amine, 9.48 g of hydroxylamine-O-sulfonic acid was added and stirred at 50° C. for 30 minutes. The reaction solution was made basic by addition of saturated aqueous hydrogen-carbonate solution under cooling with ice, and extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and removed of the solvent by distillation under reduced pressure. Thus obtained residue was purified on 30 g silica gel column chromatography (eluent, chloroform:methanol=30:1) to provide 1.56 g (yield: 39%) of the title compound as pale yellow crystal.
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5 g
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9.48 g
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[Compound]
Name
aqueous solution
Quantity
70 mL
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solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

To a suspension of LiH (404 mg, 50.79 mmol) in anhydrous THF (10 mL), was added dropwise a solution of 2-pyridylacetonitrile (3 g, 25.39 mmol) in anhydrous THF (10 mL). The reaction mixture was stirred at zero degree for 1 hour. A solution of 2,4-dichloro-5-methyl-pyrimidine (4.55 g, 27.93 mmol), dissolved in anhydrous THF (5 ml), was added dropwise at zero degree. The reaction mixture was stirred and heated to reflux for 14 hours. The reaction mixture was allowed to warm to r.t. and water was added (20 mL). THF was evaporated under vacuum and a solution of 1N HCl (20 mL) was added. The precipitate was filtered and washed with water (10 mL) and cyclohexanes (10 mL) to give a yellow solid which was dried under vacuum at 40 degrees. The yellow crystalline product 4-pyrimidineacetonitrile, 2-chloro-5-methyl-alpha-2(1H)-pyridinylidene was isolated. (5.5 g, 90%).
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404 mg
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reactant
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10 mL
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3 g
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10 mL
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4.55 g
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5 mL
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Synthesis routes and methods III

Procedure details

To a suspension of NaH (1.3 g, of NaH in a 60% dispersion oil, 32.5 mmol, 4 eq) in anhydrous DMF (10 mL), was added dropwise at room temperature a solution of 2-pyridylacetonitrile (960 mg, 8.12 mmol, 1 eq) in anhydrous DMF (10 mL). The reaction mixture was stirred at room temperature for 1 hour. A solution of 2,4-dichloro-5-methyl-pyrimidine (1.32 g, 8.12 mmo, 1 eq), dissolved in anhydrous DMF (5 ml), was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 14 hours. The mixture is hydrolysed with water (1 mL) and acidified with 1.6 mL of 10M HCl. The solvents were evaporated under vacuum. The residue was extracted with ethyl acetate. The organic layer was dried over MgSO4 and evaporated to dryness. The residue was purified by column chromatography with 50:50 (EtOAc:cHex). The fractions evaporated to give a yellow solid which was dried under vacuum at 40 degrees. The yellow crystalline product 4-pyrimidineacetonitrile, 2-chloro-5-methyl-alpha-2(1H)-pyridinylidene was isolated. (1.7 g, 86%).
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10 mL
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5 mL
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1.6 mL
Type
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1 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Rovira, M Pujals, A Gandioso… - The Journal of …, 2020 - ACS Publications
Mitochondrial dysfunction has been associated with several human pathological conditions, including cancer, aging, and neurodegenerative diseases. Thus, the availability of selective …
Number of citations: 22 pubs.acs.org
E Ortega-Forte, A Rovira, A Gandioso… - Journal of Medicinal …, 2021 - ACS Publications
Photodynamic therapy (PDT) for cancer treatment has drawn increased attention over the last decades. Herein, we introduce a novel family of low-molecular-weight coumarins as …
Number of citations: 26 pubs.acs.org
M López-Corrales, A Rovira, A Gandioso… - The Journal of …, 2023 - ACS Publications
Releasing bioactive molecules in specific subcellular locations from the corresponding caged precursors offers great potential in photopharmacology, especially when using biologically …
Number of citations: 1 pubs.acs.org
OM Shavrina, PP Onysko, YV Rassukana - Journal of Fluorine Chemistry, 2022 - Elsevier
An effective procedure for mono- and difluorination of a methylene group in azinylacetates RCH 2 COOEt (R = 2- or 4-pyrimidinyl, 2- or 4-pyridinyl) or corresponding nitriles based on Li …
Number of citations: 2 www.sciencedirect.com

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